

Piperidine-1-carboximidamide Hydroiodide

physical characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Piperidine-1-carboximidamide Hydroiodide
Cat. No.:	B011807

[Get Quote](#)

An In-Depth Technical Guide to the Physical Characteristics of **Piperidine-1-carboximidamide Hydroiodide**

Introduction

Piperidine-1-carboximidamide Hydroiodide is a guanidine derivative built upon the ubiquitous piperidine scaffold. The piperidine ring is a fundamental structural element in numerous natural alkaloids and a vast array of pharmaceutical agents, valued for its conformational properties and synthetic versatility.^[1] The addition of the carboximidamide (guanidine) group introduces a highly basic, protonatable functional group capable of forming strong hydrogen bonds, a feature often exploited in drug design to modulate physicochemical properties and target interactions.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core physical and chemical characteristics of **Piperidine-1-carboximidamide Hydroiodide**, grounded in available data and established analytical principles. Beyond a mere compilation of properties, this document outlines the self-validating experimental protocols required for their determination, explaining the scientific rationale behind each methodological choice. This approach is designed to equip scientists with the practical knowledge needed for quality control, further derivatization, and integration of this compound into research and development workflows.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and basic physical attributes. These properties are critical for storage, handling, reaction setup, and formulation.

Chemical Identity and Structure

The compound consists of a piperidine ring where the nitrogen atom is substituted with a carboximidamide group, forming a salt with hydroiodic acid.

- IUPAC Name: piperidine-1-carboximidamide;hydroiodide
- Structure: (A representative image would be placed here in a full document)

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	102392-91-6	[2] [3] [4]
Molecular Formula	C ₆ H ₁₃ N ₃ ·HI	[2]

| Molecular Weight | 255.10 g/mol |[\[2\]](#)[\[3\]](#) |

Physical Characteristics

The physical state and solubility are paramount for designing experiments, from dissolution for biological assays to purification via crystallization.

Table 2: Physical Property Summary

Property	Description	Source(s) / Method
Appearance	Solid. While specific data for the hydroiodide is sparse, the free base is a colorless solid, and related salts are typically white to off-white crystalline solids.	[2][5]
Purity	Commercially available with purities of 95% to 97%.	[2][4]
Melting Point	Data not readily available in public literature. Must be determined experimentally. The related hydrochloride salt melts at 245-248 °C.	[6]

| Solubility | Data not explicitly available. As an organic salt, it is anticipated to be soluble in polar solvents such as water, DMSO, and methanol. The related hydrochloride is highly soluble in water. | [6] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, confirming its identity and purity. The following sections detail the expected spectral characteristics based on the known structure and data from the free base form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While spectra for the hydroiodide salt are not published, data for the free base, Piperidine-1-carboximidamide, provide a strong predictive foundation. [5]

- ^1H NMR: The proton spectrum is expected to show three main regions: broad signals for the exchangeable N-H protons of the guanidinium group, signals for the piperidine methylene protons adjacent to the nitrogen, and signals for the remaining piperidine methylene protons.

Upon protonation to form the hydroiodide salt, the N-H signals will become more pronounced and may shift downfield.

- ^{13}C NMR: The carbon spectrum will feature distinct peaks for the piperidine ring carbons and a characteristic downfield signal for the guanidinyl carbon (C=N).

Table 3: Predicted NMR Chemical Shifts (Referenced from Free Base in CD_3CN)

Nucleus	Predicted Chemical Shift (δ , ppm)	Rationale / Notes
^1H NMR	~3.4	Piperidine - CH_2 - groups adjacent to the guanidinium nitrogen.[5]
	~1.6	Remaining piperidine - CH_2 - groups.[5]
	> 6.0 (broad)	-NH and - NH_2 protons, which will be exchangeable. The exact shift is highly dependent on solvent and concentration. [5]
^{13}C NMR	~157.4	Guanidinyl carbon (C=N).[5]
	~46.5	Piperidine carbons adjacent to the guanidinium nitrogen.[5]

|| ~24.7, ~23.2 | Remaining piperidine carbons.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3400 - 3100	N-H	Stretching (Amine/Imine)
2950 - 2850	C-H	Stretching (Aliphatic)
~1650	C=N	Stretching (Imine)
~1600	N-H	Bending (Amine)

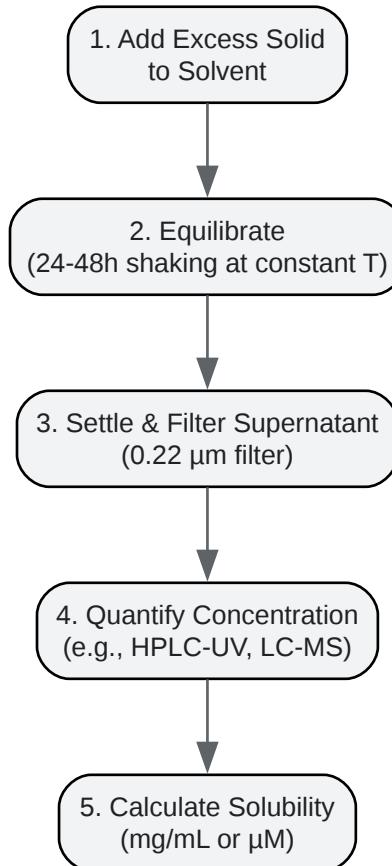
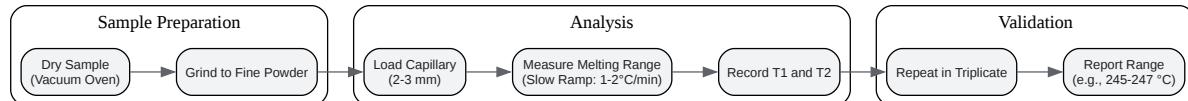
| 1380 - 1250 | C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. For **Piperidine-1-carboximidamide Hydroiodide**, electrospray ionization (ESI) in positive ion mode is the ideal technique. It will detect the cationic form of the molecule.

- Expected Ion: [C₆H₁₄N₃]⁺
- Monoisotopic Mass of Cation: 128.1188 Da

Standardized Protocols for Physical Characterization



To ensure data integrity and reproducibility, the use of standardized, self-validating protocols is essential. The following sections provide step-by-step methodologies for determining the key physical properties of **Piperidine-1-carboximidamide Hydroiodide**.

Protocol 1: Melting Point Determination via Capillary Method

Principle & Rationale: The melting point is a fundamental physical property that serves as a primary indicator of purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically < 2 °C), whereas impurities depress and broaden this range. This protocol uses a calibrated digital melting point apparatus for accuracy and reproducibility.

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry by placing it in a vacuum oven at 40 °C for at least 4 hours. Grind the dry sample into a fine, uniform powder using a mortar and pestle.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm height is achieved.
- **Apparatus Setup:** Place the loaded capillary into the heating block of the melting point apparatus.
- **Measurement:**
 - Set a rapid heating ramp (e.g., 10-20 °C/min) to approximate the melting point.
 - Allow the apparatus to cool.
 - Using a new capillary, repeat the measurement with a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last solid particle melts (T_2). The melting range is $T_1 - T_2$.
- **Validation:** Perform the measurement in triplicate to ensure consistency.

[Click to download full resolution via product page](#)

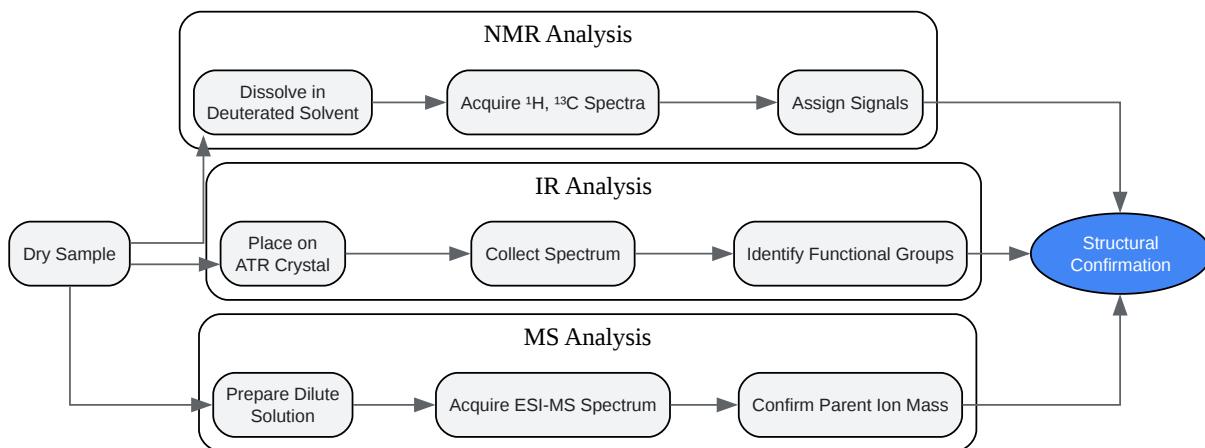
Caption: Workflow for Thermodynamic Solubility Assessment.

Protocol 3: Comprehensive Spectroscopic Analysis

Principle & Rationale: A combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation of the compound. This workflow ensures that the material's identity, purity, and integrity are verified before its use in further applications.

Methodology:

- Sample Preparation:


- NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). Transfer to an NMR tube.
- IR: Place a small amount of the dry, powdered solid directly onto the crystal of an ATR-FTIR spectrometer.
- MS: Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent compatible with mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

- Data Acquisition:

- NMR: Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
- IR: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
- MS: Infuse the sample into an ESI-MS system and acquire the mass spectrum in positive ion mode.

- Data Analysis:

- Process and analyze the NMR spectra, assigning all proton and carbon signals to the molecular structure.
- Identify the key functional group vibrations in the IR spectrum and compare them to expected values.
- Confirm the mass of the parent ion in the mass spectrum matches the theoretical mass of the cation [C₆H₁₄N₃]⁺.

[Click to download full resolution via product page](#)

Caption: Integrated Workflow for Spectroscopic Analysis.

Conclusion

Piperidine-1-carboximidamide Hydroiodide is a valuable chemical entity with properties defined by its piperidine scaffold and guanidinium functional group. This guide has synthesized the available information on its core physical characteristics and, more importantly, provided the robust, validated protocols necessary for their experimental determination. By adhering to these methodologies, researchers can ensure the quality and consistency of their starting materials, fostering reproducibility and confidence in their scientific outcomes. The application of these principles of characterization is a cornerstone of excellence in chemical and pharmaceutical research.

References

- PubChem - NIH. 4-Benzyl. [\[Link\]](#)
- PMC - NIH. Piperidine-1-carboximidamide. [\[Link\]](#)
- Labchem. **Piperidine-1-carboximidamide hydroiodide**, 97%. [\[Link\]](#)
- PubMed Central.
- Wikipedia. Piperidine. [\[Link\]](#)

- Google Patents. Process for preparing piperidine-4-carbothioamide hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine-1-carboximidamide hydroiodide | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Piperidine-1-carboximidamide hydroiodide, 97% [labchem.co.za]
- 5. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine hydrochloride | 6091-44-7 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Piperidine-1-carboximidamide Hydroiodide physical characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011807#piperidine-1-carboximidamide-hydroiodide-physical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com